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Compound of Interest

Compound Name: Flutrimazole

Cat. No.: B1673498

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutrimazole is a broad-spectrum topical antifungal agent belonging to the imidazole class of
drugs. It is primarily used in the treatment of superficial mycoses of the skin. Its efficacy is
attributed to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell
membrane, by targeting the enzyme lanosterol 14a-demethylase. This disruption leads to
altered cell membrane permeability and ultimately, fungal cell death. This technical guide
provides an in-depth overview of the molecular structure and a detailed synthesis pathway of
flutrimazole, intended for researchers and professionals in the field of drug development and
medicinal chemistry.

Molecular Structure

Flutrimazole, with the chemical formula C22HieF2Nz2, is a substituted imidazole derivative. The
core of the molecule consists of an imidazole ring linked to a trityl group. This trityl group is
asymmetrically substituted with one 2-fluorophenyl group and one 4-fluorophenyl group,
alongside an unsubstituted phenyl group.

The IUPAC name for flutrimazole is 1-[(2-fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-
imidazole.[1] The presence of the fluorine atoms on the phenyl rings is a key feature,
influencing the compound's lipophilicity and electronic properties, which can impact its
antifungal activity and pharmacokinetic profile.
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Key Structural Features:

¢ Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms,

essential for its antifungal activity.

o Trityl Group: A triphenylmethyl group that provides a bulky, lipophilic anchor.

o Fluorophenyl Substituents: The specific placement of fluorine at the ortho and para positions

of two of the phenyl rings is crucial for its biological activity.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of flutrimazole is presented in the table

below.

Property Value Reference

Molecular Formula C22H16F2N2 [1112]

Molecular Weight 346.37 g/mol [2]
1-[(2-fluorophenyl)(4-

IUPAC Name fluorophenyl)phenylmethyl]-1H  [1]
-imidazole

CAS Number 119006-77-8

Appearance White powder [2]

Melting Point 164-167 °C

B Poorly soluble in water; soluble
Solubility [2]

in common organic solvents

Mechanism of Action

Inhibition of fungal lanosterol

1l4a-demethylase

[3]

Synthesis Pathway

The synthesis of flutrimazole is a multi-step process that involves the preparation of a key

intermediate, a substituted trityl alcohol, followed by its conversion to a trityl halide and
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subsequent reaction with imidazole. A plausible and commonly cited synthetic route is outlined
below.

The overall synthesis can be conceptually divided into two main stages:

e Synthesis of the (2-Fluorophenyl)(4-fluorophenyl)phenylmethanol intermediate.

o Formation of Flutrimazole via nucleophilic substitution.

A high-level overview of the synthesis is as follows: The synthesis commences with the
reaction of 2-fluorobenzoyl chloride with benzene in a Friedel-Crafts acylation to yield 2-
fluorobenzophenone. This ketone then undergoes a Grignard reaction with a Grignard reagent
prepared from 4-bromofluorobenzene to form the tertiary alcohol, (2-fluorophenyl)(4-
fluorophenyl)phenylmethanol. This alcohol is then converted to the corresponding trityl chloride
using a chlorinating agent like thionyl chloride. Finally, flutrimazole is obtained by the reaction
of this substituted trityl chloride with imidazole.

Friedel-Crafts
Acylation (AICK:)

2-Fluorobenzoyl Chioride

4-Fluorophenylmagnesium Bromide
(Grignard Reagent)

Click to download full resolution via product page

A simplified overview of the flutrimazole synthesis pathway.

Experimental Protocols
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The following are detailed experimental protocols for the key steps in the synthesis of
flutrimazole, based on established chemical transformations for analogous compounds.

Step 1: Synthesis of (2-Fluorophenyl)(4-
fluorophenyl)phenylmethanol

This procedure involves a two-step process: a Friedel-Crafts acylation followed by a Grignard
reaction.

la. Synthesis of 2-Fluorobenzophenone

o Materials: 2-Fluorobenzoyl chloride, benzene, anhydrous aluminum chloride (AICI5),
dichloromethane (DCM), hydrochloric acid (HCI), sodium sulfate (Na2S0Oa).

e Procedure:

o To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C,
slowly add 2-fluorobenzoyl chloride.

o To this mixture, add benzene dropwise, maintaining the temperature below 5 °C.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12-18 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and
concentrated hydrochloric acid.

o Separate the organic layer, and extract the aqueous layer with dichloromethane.

o Combine the organic layers, wash with water, then with a saturated sodium bicarbonate
solution, and finally with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain crude 2-fluorobenzophenone.
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o Purify the crude product by vacuum distillation or recrystallization from a suitable solvent
like ethanol.

1b. Grignard Reaction to form (2-Fluorophenyl)(4-fluorophenyl)phenylmethanol

o Materials: 4-Bromofluorobenzene, magnesium turnings, dry diethyl ether or tetrahydrofuran
(THF), iodine crystal (as initiator), 2-fluorobenzophenone.

e Procedure:

[¢]

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping
funnel, place magnesium turnings and a crystal of iodine.

o Add a small amount of a solution of 4-bromofluorobenzene in dry diethyl ether to initiate
the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

o Add the remaining solution of 4-bromofluorobenzene dropwise at a rate that maintains a
gentle reflux.

o After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure
complete formation of the Grignard reagent.

o Cool the Grignard reagent to 0 °C and add a solution of 2-fluorobenzophenone in dry
diethyl ether dropwise with stirring.

o After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4
hours.

o Quench the reaction by slowly adding a saturated aqueous solution of ammonium
chloride.

o Separate the organic layer and extract the aqueous layer with diethyl ether.
o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
o Filter and evaporate the solvent to yield the crude tertiary alcohol.

o Purify the product by column chromatography on silica gel or by recrystallization.
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Step 2: Synthesis of Flutrimazole

This final step involves the conversion of the tertiary alcohol to a trityl chloride, followed by
reaction with imidazole.

o Materials: (2-Fluorophenyl)(4-fluorophenyl)phenylmethanol, thionyl chloride (SOCI2) or oxalyl
chloride, dry toluene or dichloromethane, imidazole, triethylamine (optional).

e Procedure:

o Dissolve the (2-fluorophenyl)(4-fluorophenyl)phenylmethanol intermediate in a dry, inert
solvent such as toluene.

o Slowly add thionyl chloride dropwise at room temperature with stirring. A gentle reflux may
be observed.

o After the addition, heat the mixture at a gentle reflux for 1-2 hours to ensure complete
conversion to the trityl chloride.

o Cool the reaction mixture and remove the excess thionyl chloride and solvent under
reduced pressure. The crude 1-((2-fluorophenyl)(4-fluorophenyl)phenylmethyl) chloride is
often used directly in the next step without further purification.

o In a separate flask, dissolve imidazole in a dry polar aprotic solvent like
dimethylformamide (DMF) or acetonitrile.

o To this solution, add the crude trityl chloride dissolved in a minimal amount of the same
solvent. The addition of a non-nucleophilic base like triethylamine may be beneficial to
scavenge the HCI formed.

o Stir the reaction mixture at room temperature for 12-24 hours.
o Monitor the reaction by TLC.

o Once the reaction is complete, pour the mixture into water and extract with a suitable
organic solvent like ethyl acetate.
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o Wash the combined organic extracts with water and brine, then dry over anhydrous
sodium sulfate.

o Filter and concentrate the solution under reduced pressure to obtain the crude
flutrimazole.

o Purify the final product by column chromatography on silica gel or by recrystallization from
a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
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Final Product
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A flowchart of the experimental workflow for flutrimazole synthesis.

Conclusion
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This technical guide has provided a detailed overview of the molecular structure and a
plausible, detailed synthesis pathway for the antifungal agent flutrimazole. The provided
experimental protocols, based on established chemical principles, offer a practical framework
for the laboratory synthesis of this important pharmaceutical compound. The structural
information and synthetic route outlined herein are valuable resources for researchers and
professionals engaged in the discovery and development of new antifungal agents and the
optimization of existing synthetic methodologies. Further research may focus on developing
more efficient, cost-effective, and environmentally friendly synthetic strategies for flutrimazole
and its analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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